レボシメンダン

概要

説明

レボシメンダンは、主に急性心不全の悪化に伴う重症慢性心不全の治療に使用されるカルシウム感受性薬です。 細胞内カルシウム濃度を上昇させることなく、心筋のカルシウム感受性を高めることにより、心収縮力を向上させます 。 この化合物は、血管平滑筋のアデノシン三リン酸感受性カリウムチャネルを開くことにより、血管拡張作用も示します .

2. 製法

合成経路および反応条件: レボシメンダンは、アセトアニリドから出発して一連の化学反応によって合成することができます。 重要な中間体である6-(4-アミノフェニル)-5-メチル-4,5-ジヒドロ-3(2H)-ピリダジノンは、フリーデル・クラフツ反応、加水分解、環化によって得られます 。 最終生成物は、この中間体を特定の条件下でシアノ酢酸ヒドラジドと反応させることによって得られます .

工業的製造方法: 工業的には、レボシメンダンは、ヒドロキシプロピル-β-シクロデキストリンを注射用水に溶解し、その後レボシメンダンを加えることで製造されます。 その後、混合物を粉砕または超音波処理してレボシメンダン包接錯体溶液を得ます 。 この溶液は、注射剤、輸液剤、経口液剤などのさまざまな形態のレボシメンダンを製造するために使用できます .

科学的研究の応用

Levosimendan has a wide range of scientific research applications:

作用機序

レボシメンダンは、心筋細胞のカルシウム感受性を高めることで作用を発揮します。 カルシウム依存的に心トロポニンCに結合し、細胞内カルシウム濃度を上昇させることなく、心収縮力を高めます 。 さらに、レボシメンダンは血管平滑筋のアデノシン三リン酸感受性カリウムチャネルを開き、血管拡張をもたらします 。 この二重のメカニズムにより、心拍出量の改善と心臓の仕事量の軽減がもたらされます .

6. 類似の化合物との比較

レボシメンダンは、しばしば他のカルシウム感受性薬や強心薬と比較されます:

ミルリノン: レボシメンダンとは異なり、ミルリノンは細胞内カルシウム濃度を上昇させ、酸素消費量が増加し、不整脈のリスクが高まる可能性があります.

dobutamine: ドブタミンは主にβ-アドレナリン受容体を介して作用し、心拍数を上げて心筋の酸素需要を増加させますが、レボシメンダンは心拍数に有意な影響を与えません.

エノキシモン: エノキシモンは、サイクリックアデノシン一リン酸レベルを上昇させるホスホジエステラーゼ阻害剤であり、カルシウム流入の増加につながります。

類似の化合物:

- ピモベンダン

- オメカムチブメカルビル

- エノキシモン

- ミルリノン

- ドブタミン

レボシメンダンは、カルシウム感受性とカリウムチャネルの開口を組み合わせた独自の作用機序により、強心作用と血管拡張作用の両方を発揮し、他の化合物とは一線を画しています .

生化学分析

Biochemical Properties

Levosimendan exerts its effects primarily through calcium sensitization in myocytes, both in the myocardium and in vascular smooth muscle . It binds to troponin C, increasing myocyte sensitivity to calcium, thereby enhancing contractility without increasing myocardial oxygen consumption . This interaction does not raise intracellular calcium levels, distinguishing Levosimendan from other inotropes .

Cellular Effects

Levosimendan has demonstrated various cellular effects. It has been observed to have anti-inflammatory properties In vitro studies have also shown that Levosimendan exhibits antiproliferative and antimetastatic effects on cervical cancer cells .

Molecular Mechanism

Levosimendan increases the sensitivity of the heart to calcium, thus increasing cardiac contractility without a rise in intracellular calcium . It exerts its positive inotropic effect by increasing calcium sensitivity of myocytes by binding to cardiac troponin C in a calcium-dependent manner . It also has a vasodilatory effect, by opening adenosine triphosphate (ATP)-sensitive potassium channels in vascular smooth muscle to cause smooth muscle relaxation .

Temporal Effects in Laboratory Settings

Levosimendan has a short elimination half-life, but its active metabolite, OR-1896, has a longer half-life (1–1.5 h vs 75–80 h), explaining the persistence of clinical cardiovascular effect for 7–9 days after the end of a 24-h infusion . This suggests that Levosimendan has long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, Levosimendan has shown dose-dependent augmentation in left ventricular contractility and relaxation . It has been reported that Levosimendan may act preferentially as a Ca2+ sensitizer at lower concentrations, whereas at higher concentrations its action as a PDE-III inhibitor becomes more prominent .

Metabolic Pathways

Levosimendan is primarily metabolized through conjugation pathways, and a small portion undergoes reduction in the intestine to form active metabolites . This metabolic process involves various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Levosimendan is 98% bound to plasma protein, suggesting that it is transported and distributed within cells and tissues via protein binding . It also relaxes vascular smooth muscle by opening ATP-sensitive potassium channels, which could affect its localization or accumulation .

Subcellular Localization

Levosimendan is known to bind to cardiac troponin C in a calcium-dependent manner . Troponin C is a component of the thin filament in the contractile apparatus of muscle tissue, suggesting that Levosimendan localizes to these specific compartments or organelles within the cell .

準備方法

Synthetic Routes and Reaction Conditions: Levosimendan can be synthesized through a series of chemical reactions starting from acetanilide. The key intermediate compound, 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, is obtained through Friedel–Crafts reaction, hydrolysis, and cyclization . The final product is achieved by reacting this intermediate with cyanoacetic acid hydrazide under specific conditions .

Industrial Production Methods: In industrial settings, levosimendan is prepared by dissolving hydroxypropyl-beta-cyclodextrin in injection water, followed by the addition of levosimendan. The mixture is then subjected to grinding or ultrasonic processing to obtain the levosimendan inclusion complex solution . This solution can be used to prepare various forms of levosimendan, including injections, transfusions, and oral solutions .

化学反応の分析

反応の種類: レボシメンダンは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。

一般的な試薬と条件:

酸化: レボシメンダンは、酸性条件下で過マンガン酸カリウムなどの試薬を用いて酸化することができます。

還元: レボシメンダンは、パラジウム触媒の存在下で水素ガスを用いて還元することができます。

置換: レボシメンダンを含む置換反応は、一般的に、制御された条件下で塩素または臭素などのハロゲン化剤を使用します。

主な生成物: これらの反応から生成される主な生成物には、レボシメンダンのさまざまな酸化、還元、置換誘導体が含まれ、これらは異なる薬理作用を示す可能性があります。

4. 科学研究への応用

レボシメンダンは、さまざまな科学研究への応用を持っています:

類似化合物との比較

- Pimobendan

- Omecamtiv mecarbil

- Enoximone

- Milrinone

- Dobutamine

Levosimendan stands out due to its unique mechanism of action, which combines calcium sensitization with potassium channel opening, providing both inotropic and vasodilatory effects .

特性

IUPAC Name |

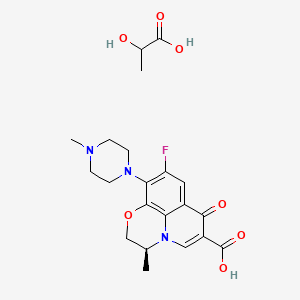

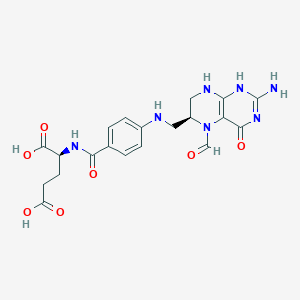

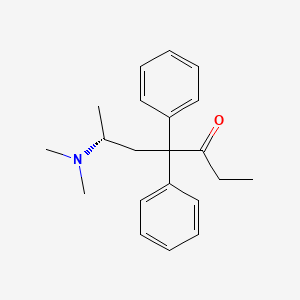

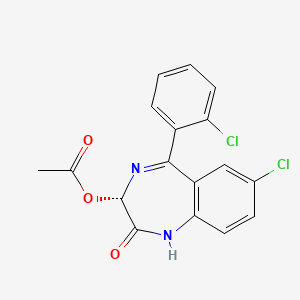

2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXMKTBCFHIYNQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046445 | |

| Record name | Levosimendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levosimendan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.81e-02 g/L | |

| Record name | Levosimendan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Levosimendan appears to increase myofilament calcium sensitivity by binding to cardiac troponin C in a calcium-dependent manner. This stabilizes the calcium-induced conformational change of troponin C, thereby (1) changing actin-myosin cross-bridge kinetics apparently without increasing the cycling rate of the cross-bridges or myocardial ATP consumption, (2) increasing the effects of calcium on cardiac myofilaments during systole and (3) improving contraction at low energy cost (inotropic effect). Calcium concentration and, therefore, sensitization decline during diastole, allowing normal or improved diastolic relaxation. Levosimendan also leads to vasodilation through the opening of ATP-sensitive potassium channels. By these inotropic and vasodilatory actions, levosimendan increases cardiac output without increasing myocardial oxygen demand. Levosimendan also has a selective phosphodiesterase (PDE)-III inhibitory action that may contribute to the inotropic effect of this compound under certain experimental conditions. It has been reported that levosimendan may act preferentially as a Ca2+ sensitizer at lower concentrations, whereas at higher concentrations its action as a PDE-III inhibitor becomes more prominent in experimental animals and humans. | |

| Record name | Levosimendan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00922 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

141505-33-1 | |

| Record name | Levosimendan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141505-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levosimendan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levosimendan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00922 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVOSIMENDAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levosimendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(R)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propane-dinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOSIMENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6T4514L4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levosimendan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。